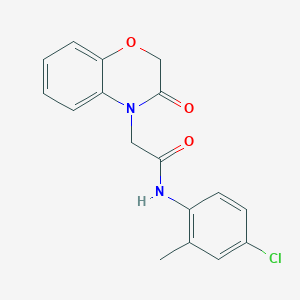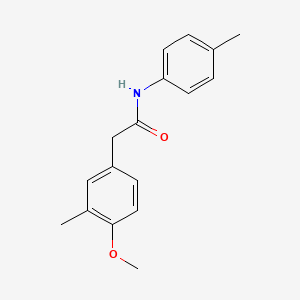![molecular formula C19H21N3O6S2 B4859418 DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE](/img/structure/B4859418.png)
DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE
Overview
Description
DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenethyl group and a carbothioyl group attached to an isophthalate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The aminophenethyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbothioyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-[(4-METHOXYPHENYL)SULFONYL]AMINOISOPHTHALATE
- DIMETHYL 5-[(4-NITROPHENYL)SULFONYL]AMINOISOPHTHALATE
- DIMETHYL 5-[(2,5-DICHLOROPHENYL)SULFONYL]AMINOISOPHTHALATE
Uniqueness
DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
dimethyl 5-[2-(4-sulfamoylphenyl)ethylcarbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-27-17(23)13-9-14(18(24)28-2)11-15(10-13)22-19(29)21-8-7-12-3-5-16(6-4-12)30(20,25)26/h3-6,9-11H,7-8H2,1-2H3,(H2,20,25,26)(H2,21,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNHCPZZHGQNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4859339.png)
![N~2~-[3-(trifluoromethyl)phenyl]-2,4-quinazolinediamine](/img/structure/B4859345.png)

![ethyl 1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4859349.png)
![propyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B4859357.png)

![1-[4-ACETYL-1-(2,5-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4859367.png)
![ethyl 5-[[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)carbamoylamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B4859375.png)
![3-cyclopropyl-6-[4-(difluoromethoxy)phenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4859381.png)
![5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4859389.png)
![N-(1-adamantylmethyl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4859397.png)
![4-[(2-chloro-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4859401.png)
![N'-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE](/img/structure/B4859419.png)
![3-METHOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE](/img/structure/B4859421.png)
